2-Bromothiazolo[5,4-c]pyridin-4(5H)-one is a heterocyclic compound characterized by a fused thiazole and pyridine ring system, with a bromine atom at the 2-position. Its molecular formula is and it has been identified with the CAS number 1035219-80-7. This compound falls under the category of thiazolo-pyridine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is synthesized through various chemical routes that involve the manipulation of thiazole and pyridine structures. It is classified as a brominated heterocycle, which often indicates enhanced reactivity due to the presence of the bromine atom. The presence of both nitrogen and sulfur in its structure contributes to its unique chemical properties, making it a subject of interest in organic synthesis and pharmacological research.
The synthesis of 2-bromothiazolo[5,4-c]pyridin-4(5H)-one can be achieved through several methods:
The molecular structure of 2-bromothiazolo[5,4-c]pyridin-4(5H)-one features:
The structural representation can be summarized as follows:
2-bromothiazolo[5,4-c]pyridin-4(5H)-one can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 2-bromothiazolo[5,4-c]pyridin-4(5H)-one primarily involves its interaction with biological targets:
Heterocyclic compounds represent a cornerstone of modern pharmaceutical design, with nitrogen-sulfur fused bicyclic systems exhibiting exceptional versatility in drug discovery. The thiazolo[5,4-c]pyridine scaffold exemplifies this privileged architecture, combining electron-rich and electron-deficient domains within a compact, planar structure. This molecular framework enables diverse non-covalent interactions with biological targets—hydrogen bonding through nitrogen atoms, dipole-dipole interactions via sulfur, and π-stacking through its aromatic system. Such multifaceted binding capability underpins its utility across therapeutic areas, including oncology, infectious diseases, and CNS disorders. Bromine functionalization further enhances these interactions through steric and electronic modulation, creating sophisticated tools for probing biological space.
The thiazolo[5,4-c]pyridine core exemplifies a pharmacophoric chameleon—a scaffold capable of mimicking purine isosteres while exhibiting superior metabolic stability. Its significance stems from three key attributes:
Target Versatility: This scaffold demonstrates selective promiscuity, binding diverse enzyme classes through adaptive recognition patterns. The pyridine nitrogen serves as a hinge-binding motif for kinases (e.g., c-KIT inhibitors) [6], while the thiazole sulfur engages hydrophobic pockets in CRF receptors [1]. In PI3Kα inhibitors, the 4-position nitrogen forms critical hydrogen bonds with Val851, explaining its 10-fold selectivity over other isoforms [4].
Synthetic Tractability: Efficient routes like the Hantzsch-type condensation enable rapid diversification at C-2, C-5, and C-7 positions [3]. This allows parallel synthesis of libraries for SAR exploration—critical for optimizing anticancer activity against resistant mutants. For example, 6-substituted thiazolo[5,4-b]pyridines overcome imatinib resistance in gastrointestinal stromal tumors (GIST) by targeting c-KIT V560G/D816V double mutants (IC₅₀ = 4.77 μM vs. imatinib >38 μM) [6].
Physicochemical Optimization: The scaffold balances lipophilicity (calculated logP ~2.5) and polar surface area (~50 Ų), enabling cell permeability while maintaining aqueous solubility. Bromination amplifies this balance—bromine’s hydrophobic effect increases membrane penetration while its electron-withdrawing nature enhances crystallinity [7] [9].
Table 1: Bioactive Thiazolo-Pyridine Derivatives and Their Therapeutic Applications
Compound Scaffold | Biological Target | Therapeutic Area | Key Activity Metrics |
---|---|---|---|
Thiazolo[5,4-b]pyridine-6-carboxamide | c-KIT (V560G/D816V mutant) | Oncology (GIST) | IC₅₀ = 4.77 μM; Cell GI₅₀ = 1.15 μM |
Thiazolo[4,5-d]pyrimidine | CRF receptors | Neuropsychiatry | Kᵢ = 15-50 nM |
4H-Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine | PI3Kα | Oncology | >10-fold isoform selectivity |
Pyridyl-thiazolo[5,4-d]thiazole | Fluorophores | Diagnostic imaging | ΦF = 0.2-1.0; λₑₘ = 380-500 nm |
Bromine’s unique combination of steric bulk (van der Waals radius 1.85 Å) and moderate electronegativity (Pauling scale 2.96) enables three strategic roles in drug design:
Pharmacophore Component: Bromine forms halogen bonds with carbonyl oxygens (e.g., backbone C=O of Leu783 in c-KIT) and aromatic side chains (e.g., Phe811), with bond strengths of 3–5 kcal/mol—comparable to hydrogen bonds. This is exemplified by brominated thiazolopyridines showing 8-fold higher potency against c-KIT mutants versus chlorine analogs [6] [9]. The bond strength arises from bromine’s σ-hole—a region of positive electrostatic potential perpendicular to the C-Br bond.
Metabolic Shield: Bromine’s stability toward oxidative metabolism protects adjacent sites from P450-mediated degradation. In thiazolo[5,4-c]pyridinones, C5-bromination reduces microsomal clearance by 30–50% compared to non-halogenated analogs by blocking benzylic oxidation [9]. This is quantified in the table below:
Table 2: Bromine Effects on Molecular Properties and Bioactivity
Property | Non-Brominated Analog | Brominated Derivative | Change (%) |
---|---|---|---|
cLogP (octanol/water) | 2.13 | 2.99 | +40% |
Aqueous solubility (mg/L) | 1789 | 410 | -77% |
Microsomal clearance (μL/min/mg) | 71 | 39 | -45% |
c-KIT D816V inhibition IC₅₀ (μM) | 38.5 | 4.77 | -88% |
Regiochemical variations in thiazolo-pyridine fusion dramatically alter electronic profiles and biological outcomes. Three isomers demonstrate this principle:
Thiazolo[5,4-c]pyridine vs. [4,5-d] Fusion: The [5,4-c] isomer positions the thiazole sulfur at the ortho-position relative to the pyridine nitrogen, creating a polarized electron-deficient domain. This enhances kinase affinity by complementing the ATP-binding site’s hydrophobic hinge region. In contrast, the [4,5-d] isomer (e.g., thiazolo[4,5-d]pyrimidines) shows preference for purine receptors due to its pseudopurine topology [1] [3].
Electronic Modulation: Bromination at C2 in [5,4-c] systems exerts a strong -M effect, reducing electron density at N3/N4 by 0.15 eV (DFT calculations). This amplifies hydrogen-bond acceptor strength at N3—critical for interactions with kinase backbone NH groups. Comparatively, bromination at C6 in [5,4-b]pyridines primarily sterically blocks solvent-exposed regions [3] [6].
Functional Consequences: Positional isomerism dictates mutant kinase inhibition profiles. While thiazolo[5,4-b]pyridine-6-carboxamides inhibit c-KIT D816V (activation loop mutant), the [5,4-c] analogs preferentially target exon 11 mutants (juxtamembrane domain) due to altered hinge-binding geometry. This distinction enables targeting of resistance mutations through rational isomer selection [6].
Table 3: Impact of Positional Isomerism on Scaffold Properties
Parameter | Thiazolo[5,4-b]pyridine | Thiazolo[5,4-c]pyridine | Thiazolo[4,5-d]pyrimidine |
---|---|---|---|
Electrostatic Potential (eV) | -0.12 (C7) | -0.28 (N3) | -0.15 (N1) |
Preferred Bromination Site | C6 (solvent-exposed) | C2/C5 (binding pocket) | C2 (pseudopurine position) |
Dominant Biological Target | Kinase activation loops | Kinase hinge regions | Purinergic receptors |
Representative Bioactivity | c-KIT D816V IC₅₀ = 4.77 μM | PI3Kα IC₅₀ = 12 nM | CRF-R1 Kᵢ = 15 nM |
The 2-bromothiazolo[5,4-c]pyridin-4(5H)-one scaffold integrates these principles—leveraging the [5,4-c] isomer’s hinge-binding capability, bromine’s dual role as a pharmacophore/metabolic stabilizer, and synthetic versatility for further optimization. This positions it as a promising template for targeting kinase-resistant mutants through rational drug design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7